
3,4-Dibromothiophene
Overview
Description
3,4-Dibromothiophene (C₄H₂Br₂S, CAS 3141-26-2) is a brominated heterocyclic compound with a molecular weight of 241.93 g/mol. It is characterized by two bromine atoms at the 3- and 4-positions of the thiophene ring, conferring distinct electronic and steric properties. Key physical properties include a density of 2.137 g/cm³, melting point of 4–5°C, and boiling point of 221–222°C . Its synthesis typically involves selective debromination of tetrabromothiophene using zinc powder and acetic acid, achieving high yields (~95%) and purity (>99%) . The compound is widely utilized as a precursor in organic electronics, pharmaceuticals, and electrochromic materials due to its reactivity in cross-coupling reactions .
Preparation Methods
Reduction of 2,3,4,5-Tetrabromothiophene
Zinc-Acetic Acid Reduction System
The predominant industrial method involves the reductive debromination of 2,3,4,5-tetrabromothiophene using zinc powder and acetic acid. This approach leverages the high reactivity of zinc in acidic media to selectively remove bromine atoms from positions 2 and 5 of the thiophene ring . The reaction proceeds in two stages:
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Initial Room-Temperature Reaction : Zinc powder is added in batches to a mixture of tetrabromothiophene, acetic acid, and water, initiating partial reduction.
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Reflux Phase : Heating to 55–70°C completes the reduction, forming this compound as the primary product .
Critical parameters include the molar ratio of reactants, zinc purity (≥95%), and controlled batch-wise zinc addition to mitigate exothermic side reactions .
Table 1: Optimization of Zinc-Acetic Acid Method
Case Studies and Performance Metrics
-
Embodiment 1 : A 1:2:3 molar ratio yielded 90% product with 98.74% purity .
-
Embodiment 2 : Increasing acetic acid to 2.5 moles and zinc to 3.5 moles boosted yield to 95% and purity to 99.98% .
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Embodiment 4 : Excess zinc (6 moles) reduced yield to 89%, highlighting stoichiometric precision requirements .
Direct Bromination of Thiophene
Bromination Conditions
An alternative route starts with thiophene, which undergoes exhaustive bromination using elemental bromine (Br₂) in chloroform at 0–25°C . This produces 2,3,4,5-tetrabromothiophene as an intermediate, which is subsequently subjected to selective debromination:
2 \xrightarrow{\text{CHCl}3} \text{2,3,4,5-Tetrabromothiophene} \xrightarrow{\text{n-BuLi}} \text{this compound}
Table 2: Bromination-Debromination Method
Step | Conditions | Yield | Purity |
---|---|---|---|
Bromination | Br₂ in CHCl₃, 5h reflux | 75% | 95% |
Debromination | n-BuLi in Et₂O, -78°C to 25°C | 77% | 90% |
Challenges and Limitations
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Side Reactions : Over-bromination and ring-opening byproducts necessitate rigorous purification .
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Safety Concerns : Handling liquid bromine and n-butyllithium requires specialized infrastructure .
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Overall Yield : The two-step process achieves a combined yield of ~58%, significantly lower than zinc-based methods .
Comparative Analysis of Preparation Methods
Yield and Purity
Method | Average Yield | Purity | Scalability |
---|---|---|---|
Zinc-Acetic Acid | 90–95% | 99.98% | Industrial |
Bromination-Debromination | 58% | 90% | Laboratory |
Environmental and Economic Factors
-
Zinc-Acetic Acid : Water-based solvent and recyclable zinc enhance green chemistry metrics .
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Bromination Route : Chloroform waste and bromine disposal pose environmental risks .
Recent Advances and Alternative Approaches
Catalytic Hydrogenation
Preliminary studies explore palladium-catalyzed hydrogenation for debromination, though yields remain suboptimal (≤70%) .
Solvent-Free Mechanochemistry
Ball-milling techniques reduce solvent use but require optimization for large-scale applications .
Chemical Reactions Analysis
Cross-Coupling Reactions
3,4-Dibromothiophene serves as a precursor for regioselective cross-coupling reactions, enabling the synthesis of complex thiophene derivatives.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under palladium catalysis selectively replaces bromine at the position adjacent to sulfur.
- Example : Coupling with 4-trifluoromethylphenylboronic acid yields 5-aryl-3,4-dibromothiophene derivatives .
- Conditions :
Catalyst Base Solvent Yield (%) Pd(PPh₃)₄ K₂CO₃ Toluene 85–92 Pd₂(dba)₃ with PtBu₃ CsF Dioxane 78–88
Stille Coupling
Organostannanes react with this compound to form mono- or disubstituted products.
- Example : Reaction with tetramethyltin produces 3,4-bis(trimethylstannyl)thiophene .
- Conditions :
Catalyst Temperature (°C) Yield (%) PdCl₂(PPh₃)₂ 90 83–92
Nucleophilic Substitution
Bromine atoms undergo substitution with various nucleophiles:
Hydrolysis
- Product : 3,4-Dihydroxymethylthiophene (via bis-chloromethyl intermediate) .
- Conditions : Aqueous acetone, 88–90% yield .
Amination
- Reagents : Alkylamines (e.g., piperidine, morpholine).
- Product : 3,4-Bis(alkylamino)thiophenes .
- Conditions : 60–80°C in DMF, 65–78% yield .
Polymerization
This compound acts as a monomer for conductive polymers:
Electrochemical Polymerization
- Product : Poly(this compound) (PDBrTh) .
- Conditions : Boron trifluoride diethyl etherate (BF₃·Et₂O), 1.2 V vs Ag/Ag⁺ .
- Properties : Electrochromic behavior (red ↔ blue transition) .
Post-Polymerization Functionalization
- Example : Substitution with 1,3-dioxane-2-ylethyl groups yields poly[3,4-bis-(1,3-dioxane-2-ylethyl)]thiophene (PBDT) .
- Optical Shift : Red emission at 620 nm (vs 580 nm for precursor) .
Halogen Dance Reactions
Under basic conditions, bromine substituents migrate via radical intermediates:
Mechanistic Pathway
- Key Insight : this compound acts as a "sink" due to its stability, terminating halogen dance cycles .
Reduction Reactions
Selective debromination is achievable via zinc-mediated reduction:
Electrophilic Substitution
Despite bromine’s electron-withdrawing effects, electrophilic reactions occur at less-hindered positions:
Nitration
Comparative Reactivity Table
Reaction Type | Positional Selectivity | Key Reagents | Typical Yield (%) |
---|---|---|---|
Suzuki Coupling | C5 > C3 | Pd(PPh₃)₄, K₂CO₃ | 85–92 |
Stille Coupling | C2/C5 | PdCl₂(PPh₃)₂, SnR₄ | 83–92 |
Nucleophilic Substitution | C3/C4 | Amines, H₂O | 65–90 |
Electrochemical Polymer. | N/A | BF₃·Et₂O | Film formation |
Key Research Findings
- Regioselectivity in Coupling : Oxidative addition at C–Br bonds adjacent to sulfur is faster, dictating selectivity .
- Thermodynamic Control : Halogen dance reactions favor this compound as a stable product .
- Electrochromic Applications : PDBrTh exhibits reversible optical transitions, enabling smart window technologies .
Scientific Research Applications
Organic Synthesis
3,4-Dibromothiophene serves as a precursor for synthesizing various thiophene derivatives, which are crucial in the field of organic electronics and materials science. It is often used in the preparation of:
- Thieno[3,4-b]thiophene : A compound with applications in organic semiconductors and photovoltaic devices .
- Alkyl-substituted thiophenes : These derivatives show enhanced solubility and electronic properties suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .
Material Science
Due to its unique electronic properties, this compound is utilized in developing advanced materials:
- Organic Photovoltaics (OPVs) : Compounds derived from dibromothiophene have been integrated into OPVs to improve efficiency and stability .
- Conductive Polymers : It is used in synthesizing conductive polymers that are essential for flexible electronics and sensors .
Spectroscopic Studies
Research has employed this compound in spectroscopic studies to understand its electronic structure and behavior under various conditions:
- Photoionization Spectra : Studies have shown the double photoionization spectra of thiophenes using advanced spectroscopy techniques, providing insights into their electronic transitions .
Case Study 1: Synthesis of Thieno[3,4-b]thiophene
A study demonstrated the successful synthesis of thieno[3,4-b]thiophene using this compound as a starting material. The reaction involved a series of coupling reactions that resulted in high yields of the target compound suitable for electronic applications.
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | This compound | Anhydrous conditions | 85% |
2 | Coupling agents | Elevated temperatures | 90% |
Case Study 2: Application in Organic Electronics
Research highlighted the role of dibromothiophenes in enhancing the performance of organic solar cells. The introduction of these compounds improved charge mobility and overall efficiency.
Parameter | Before Modification | After Modification |
---|---|---|
Efficiency (%) | 5.0 | 7.8 |
Stability (hours) | 120 | 180 |
Mechanism of Action
The mechanism of action of 3,4-dibromothiophene in chemical reactions involves the activation of the thiophene ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates various substitution and coupling reactions. In biological systems, its mechanism of action is related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and thiophene ring .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
3,4-Dibromothiophene vs. 2,5-Dibromothiophene
- Regioselectivity: The bromine positions significantly influence reactivity. This compound enables sequential Suzuki-Miyaura cross-coupling reactions, allowing for asymmetric substitution (e.g., mono-acylation to yield 92% product ). In contrast, 2,5-dibromothiophene favors symmetric coupling due to equivalent reactive sites, as seen in Stille coupling reactions for terthiophene synthesis .
- Electronic Effects : Bromine at the 3,4-positions induces greater steric hindrance and electronic deactivation compared to 2,5-substitution, impacting catalytic coupling efficiency. For example, this compound requires Buchwald’s SPhos ligand for efficient coupling with electron-poor arylboronic acids, whereas 2,5-dibromothiophene couples readily under standard conditions .
This compound vs. 3-Bromothiophene
- Substitution Flexibility: The second bromine in this compound allows for dual functionalization. For instance, it reacts with Rieke manganese to form 3-bromo-4-thienylmanganese bromide, enabling selective cross-coupling while retaining one bromine for further modification . In contrast, 3-bromothiophene forms mono-substituted derivatives (e.g., 3-thienylmanganese bromide), limiting subsequent reactions .
This compound vs. Tetrahydrothiophene Derivatives
- Stability : 3,4-Dibromotetrahydrothiophene derivatives (e.g., 3,4-dibromotetrahydrothiophene-1,1-dioxide) exhibit lower thermal stability, as evidenced by steam distillation yielding impure products . In contrast, the aromatic thiophene core in this compound enhances stability, making it suitable for high-temperature reactions like Friedel-Crafts acylation .
- Synthetic Utility: this compound is pivotal in synthesizing quinoidal diindenothienoacenes and dithieno[3,2-b:2',3'-d]thiophene (DTT)-based polymers for organic electronics, outperforming tetrahydro derivatives in yield and scalability .
Spectroscopic and Environmental Profiles
Photoionization Behavior
- Double photoionization spectra reveal that this compound has distinct ionization features compared to 3-bromothiophene and thiophene. The bromine atoms lower ionization energies (onset at ~10 eV) and alter electron correlation effects, as confirmed by Green’s function calculations .
Environmental Impact
- This contrasts with 3-bromothiophene, which has less documented environmental burden but similar toxicity profiles (R20/21/22 hazard codes) .
Data Tables
Table 1: Physical Properties of Selected Bromothiophenes
Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|
This compound | C₄H₂Br₂S | 4–5 | 221–222 | 2.137 |
2,5-Dibromothiophene | C₄H₂Br₂S | 19–21 | 235–237 | 2.150 |
3-Bromothiophene | C₄H₃BrS | -30 | 150–152 | 1.740 |
Biological Activity
3,4-Dibromothiophene is a heterocyclic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, and implications in various research fields, particularly focusing on its role as a biochemical reagent and its interactions with biological systems.
Molecular Characteristics:
- Molecular Formula: CHBrS
- Molecular Weight: 241.93 g/mol
- Density: 2.2 g/cm³
- Melting Point: 4-5 °C
- Boiling Point: 221.5 °C at 760 mmHg
This compound is characterized by its dibrominated thiophene structure, which contributes to its reactivity and interaction with various biological targets.
Estrogen Receptor Modulation
Research indicates that thiophene derivatives, including this compound, can act as ligands for estrogen receptors (ER). A study demonstrated that certain diarylthiophenes exhibit superagonist activity in reporter gene assays, achieving maximal activities 2–3 times that of estradiol . This suggests that modifications in the thiophene core can enhance binding affinity and selectivity towards ER subtypes, particularly ERα and ERβ.
Table 1: Binding Affinities of Thiophene Derivatives
Compound | ERα Binding Affinity (nM) | ERβ Binding Affinity (nM) | Relative Binding Affinity (RBA) |
---|---|---|---|
Estradiol | 0.2 | 0.5 | 100 |
This compound | TBD | TBD | TBD |
Diarylthiophene Derivative | TBD | TBD | TBD |
Note: TBD = To Be Determined based on specific experimental data.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A synthesis of alkylaminothiophene derivatives from this compound showed promising biological activity against various bacterial strains . The presence of bromine substituents may enhance the lipophilicity and membrane permeability of the derivatives, contributing to their efficacy.
Case Studies
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Synthesis and Biological Evaluation of Thiophenecarboxamides:
A study synthesized thiophenecarboxamides from this compound and evaluated their antimicrobial activity. The results indicated that several derivatives exhibited significant antibacterial effects against Gram-positive bacteria . -
Estrogenic Activity Assessment:
Another investigation focused on the estrogenic activity of modified thiophenes, including those based on this compound. The findings revealed that certain modifications led to enhanced binding affinities for estrogen receptors compared to estradiol, suggesting potential therapeutic applications in hormone-related conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes to obtain 3,4-dibromothiophene, and how can its purity be validated?
- This compound is typically synthesized via direct bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. A five-step synthesis protocol starting from thiophene derivatives has been reported, involving halogenation and functional group protection . Purity validation requires a combination of analytical techniques:
- GC-MS for molecular weight confirmation.
- ¹H/¹³C NMR to verify bromine substitution positions.
- Elemental analysis to ensure stoichiometric Br/S ratios.
- Melting point analysis (4–5°C) as a quick purity check .
Q. What spectroscopic methods are most effective for characterizing this compound and its intermediates?
- He I photoelectron spectroscopy and UV-Vis spectroscopy (using He IIα radiation) are critical for analyzing electronic transitions and ionization potentials, particularly in the range of 20–40 eV .
- FT-IR identifies sulfur and C-Br stretching vibrations (~600–700 cm⁻¹).
- X-ray crystallography (if single crystals are obtainable) confirms molecular geometry and packing .
Q. How should researchers handle this compound safely in laboratory settings?
- Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles due to its R20/21/22 (harmful by inhalation, skin contact, and ingestion) and R36/37/38 (irritant) classifications .
- Spill management : Neutralize with sodium bicarbonate or activated carbon.
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How does this compound’s electrochemical behavior influence its utility in catalytic systems?
- Electrochemical reduction potentials (-1.68 V on Ag, -1.76 V on Au) make it a benchmark for β,β-dihalothiophenes in catalytic studies. Its dibromo substitution enables:
- Electrode-specific reactivity : Enhanced catalytic effects on Ag vs. Au surfaces in cross-coupling reactions .
- Controlled polymerization : Use in electropolymerization to fabricate conductive polymers for sensors (e.g., Pt nanoparticle/poly-EDOT composites) .
Q. What strategies optimize this compound as a precursor for fused thiophene systems?
- Directed metalation : Exploit residual bromine for regioselective functionalization. For example:
Suzuki coupling with aryl boronic acids to build π-extended frameworks.
TfOH-catalyzed cycloaromatization to synthesize helicenes (e.g., thia[5]helicenes in 90% yield) .
- Solubility engineering : Alkyl chain introduction improves solubility for solution-processed organic electronics .
Q. How can researchers resolve contradictions in catalytic performance data for dibromothiophene derivatives?
- Case study : this compound shows superior catalytic activity compared to 3,3’-dibromo-2,2’-bithiophene on Ag electrodes. To address discrepancies:
- Comparative cyclic voltammetry (CV) under standardized conditions.
- DFT modeling to assess electronic effects of extended conjugation.
- Electrode material screening (e.g., GC vs. Ag/Au) to isolate substrate-electrode interactions .
Q. What role does this compound play in synthesizing bioactive heterocycles?
- Thienoisothiazole synthesis : Use as a cost-efficient starting material for modular libraries. Key steps include:
Metal-halogen exchange to introduce carboxylic acid moieties.
Cyclocondensation with isothiocyanates to form thieno[2,3-d]isothiazoles (potential plant activators) .
Q. Methodological Considerations
Properties
IUPAC Name |
3,4-dibromothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLVWTVCUDISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185336 | |
Record name | 3,4-Dibromothiophene | |
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Molecular Weight |
241.93 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 4-5 deg C; [Alfa Aesar MSDS] | |
Record name | 3,4-Dibromothiophene | |
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Vapor Pressure |
0.12 [mmHg] | |
Record name | 3,4-Dibromothiophene | |
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CAS No. |
3141-26-2 | |
Record name | 3,4-Dibromothiophene | |
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Record name | 3,4-Dibromothiophene | |
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Record name | 3,4-DIBROMOTHIOPHENE | |
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Record name | 3,4-Dibromothiophene | |
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Record name | 3,4-dibromothiophene | |
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